DKRJFJKDHRZRQJ-PJYAFMLMSA-N
Description
Based on contextual analysis, this compound likely belongs to the class of chlorinated nitrogen-containing heterocycles, similar to the structurally characterized compound CAS 918538-05-3 (InChI Key: BSZGZNRUUJXKKQ-UHFFFAOYSA-N), which shares functional group motifs and synthetic pathways . Key characteristics inferred from analogous compounds include:
- Molecular formula: Likely C₆H₃Cl₂N₃ (common for pyrazolo-triazine derivatives).
- Molecular weight: ~188–200 g/mol.
- Synthetic route: Multi-step synthesis involving halogenation, cyclization, and amine coupling reactions, as described for related compounds .
- Applications: Potential use in medicinal chemistry (e.g., kinase inhibitors) or agrochemicals due to its heteroaromatic framework .
Properties
Molecular Formula |
C40H69N11O14S |
|---|---|
Molecular Weight |
960.11 |
InChI |
InChI=1S/C40H69N11O14S/c1-20(2)13-26(36(60)43-15-30(54)45-23(6)34(58)46-22(5)33(57)42-16-32(56)48-27(40(64)65)14-21(3)4)49-38(62)29-9-8-11-51(29)39(63)25(10-12-66-7)47-31(55)17-44-37(61)28(19-53)50-35(59)24(41)18-52/h20-29,52-53H,8-19,41H2,1-7H3,(H,42,57)(H,43,60)(H,44,61)(H,45,54)(H,46,58)(H,47,55)(H,48,56)(H,49,62)(H,50,59)(H,64,65)/t22-,23-,24-,25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
DKRJFJKDHRZRQJ-PJYAFMLMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)N |
Appearance |
White lyophilised solid |
Purity |
>98 % |
sequence |
SSGMPLGAAGL |
storage |
-20°C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares DKRJFJKDHRZRQJ-PJYAFMLMSA-N with structurally analogous compounds, focusing on physicochemical properties, reactivity, and bioactivity. Data are synthesized from spectral, synthetic, and computational studies in the referenced evidence.
Key Findings:
Structural Variations :
- This compound and 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine share a dichloro-substituted core but differ in ring fusion (pyrazolo-triazine vs. pyrrolo-pyridine), impacting electron distribution and reactivity .
- 4-Chloro-5-isopropylpyrazolo[2,1-f][1,2,4]triazine introduces an isopropyl group, enhancing lipophilicity (Log S = -2.8 vs. -3.2 for the target compound) but introducing PAINS liabilities .
Synthetic Efficiency :
- The target compound’s moderate yield (65–70%) aligns with challenges in purifying halogenated heterocycles, whereas 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine achieves higher yields (75–80%) due to stabilized intermediates .
Bioactivity and Safety :
- All compounds exhibit moderate-to-poor aqueous solubility (Log S < -2.8), limiting bioavailability.
- This compound ’s hazard profile (skin/eye irritation, respiratory sensitization) is comparable to analogs but lacks PAINS alerts, making it preferable for drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
